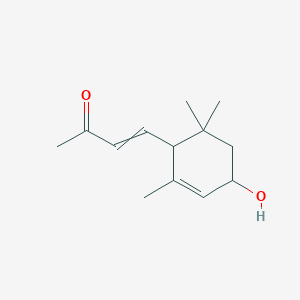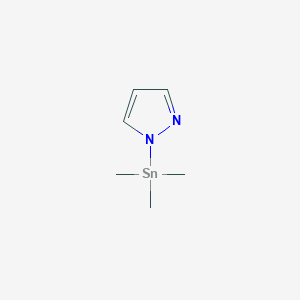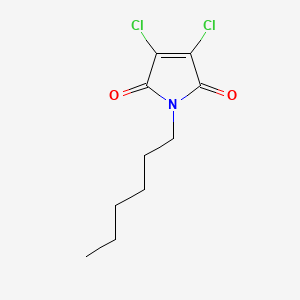
3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C10H13Cl2NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione typically involves the chlorination of 1-hexyl-1H-pyrrole-2,5-dione. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 3 and 4 positions of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 3,4-dichloro-1-hexyl-1H-pyrrole.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile, often with a base such as triethylamine.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 3,4-Dichloro-1-hexyl-1H-pyrrole.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Potential use in drug development due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers, dyes, and other industrial products.
作用机制
The mechanism of action of 3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal function. The exact pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in pharmacology and biochemistry.
相似化合物的比较
3,4-Dichloro-1H-pyrrole-2,5-dione: A closely related compound with similar chemical properties but lacking the hexyl group.
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione:
1-Cyclododecyl-3-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)amino]-1H-pyrrole-2,5-dione: A more complex derivative with additional functional groups, used in specialized chemical research.
Uniqueness: The presence of the hexyl group in 3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione imparts unique physical and chemical properties, such as increased hydrophobicity and altered reactivity compared to its analogs. This makes it particularly useful in applications where these properties are advantageous, such as in the design of lipophilic drugs or materials.
属性
CAS 编号 |
52106-40-8 |
|---|---|
分子式 |
C10H13Cl2NO2 |
分子量 |
250.12 g/mol |
IUPAC 名称 |
3,4-dichloro-1-hexylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H13Cl2NO2/c1-2-3-4-5-6-13-9(14)7(11)8(12)10(13)15/h2-6H2,1H3 |
InChI 键 |
JAXZVAWDXNUFKV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C(=O)C(=C(C1=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


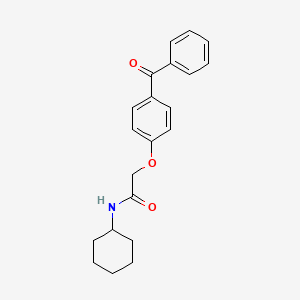

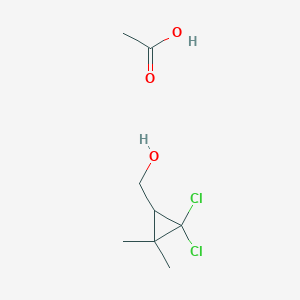
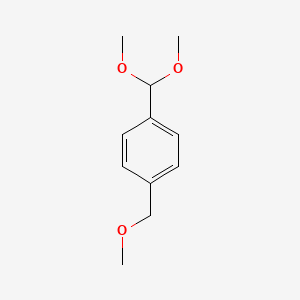
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
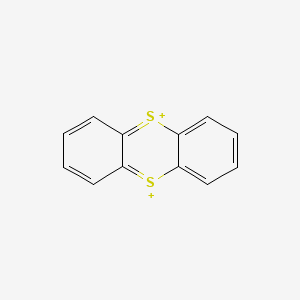
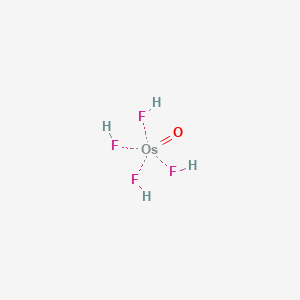
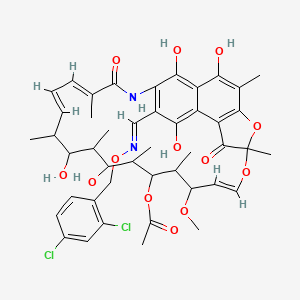
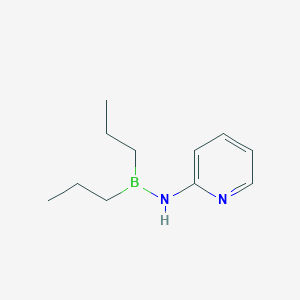

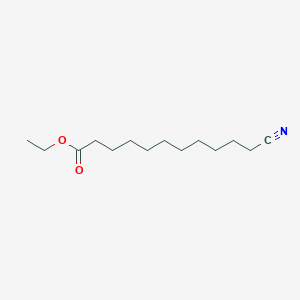
![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
